molecular formula C15H14O B14253225 Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- CAS No. 436146-73-5

Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl-

Cat. No.: B14253225
CAS No.: 436146-73-5
M. Wt: 210.27 g/mol
InChI Key: UYGCYCZTJDQCBM-UHFFFAOYSA-N
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Description

Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- is a chemical compound with a unique structure that combines a methanone group with a 2-ethynyl-1-cyclohexen-1-yl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- typically involves the reaction of 2-ethynyl-1-cyclohexen-1-yl with a phenylmethanone precursor. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, 1-cyclohexen-1-ylphenyl-
  • 2-(1-Cyclohexenyl)cyclohexanone
  • Ethanone, 1-(1-cyclohexen-1-yl)-

Uniqueness

Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methanone group with a 2-ethynyl-1-cyclohexen-1-yl and a phenyl group sets it apart from other similar compounds .

Properties

CAS No.

436146-73-5

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

(2-ethynylcyclohexen-1-yl)-phenylmethanone

InChI

InChI=1S/C15H14O/c1-2-12-8-6-7-11-14(12)15(16)13-9-4-3-5-10-13/h1,3-5,9-10H,6-8,11H2

InChI Key

UYGCYCZTJDQCBM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(CCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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